4-Chloro-3-fluorophenol

Catalog No.
S778830
CAS No.
348-60-7
M.F
C6H4ClFO
M. Wt
146.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-fluorophenol

CAS Number

348-60-7

Product Name

4-Chloro-3-fluorophenol

IUPAC Name

4-chloro-3-fluorophenol

Molecular Formula

C6H4ClFO

Molecular Weight

146.54 g/mol

InChI

InChI=1S/C6H4ClFO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H

InChI Key

XLHYAEBESNFTCA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)F)Cl

Canonical SMILES

C1=CC(=C(C=C1O)F)Cl

4-Chloro-3-fluorophenol is classified as a substituted phenol with the molecular formula C₆H₄ClF O and a molecular weight of approximately 146.55 g/mol. It consists of a phenolic ring with both chlorine and fluorine substituents located at the para and meta positions, respectively. The compound appears as a solid at room temperature and is primarily used as an intermediate in organic synthesis .

Typical of phenolic compounds:

  • Nucleophilic Substitution: The presence of the chlorine atom makes it susceptible to nucleophilic attack, allowing for substitution reactions that can yield various derivatives.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, directing electrophiles to specific positions on the ring.
  • Oxidation Reactions: This compound can undergo oxidation to produce more complex aromatic compounds or quinones under specific conditions .

There are several methods for synthesizing 4-Chloro-3-fluorophenol:

  • Direct Halogenation: This method involves the direct chlorination and fluorination of phenol using appropriate reagents under controlled conditions.
  • Substitution Reactions: Starting from other chlorinated or fluorinated phenols, nucleophilic substitution can be employed to introduce the desired functional groups.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and coupling reactions to achieve the final product .

4-Chloro-3-fluorophenol finds applications in various sectors:

  • Chemical Synthesis: It serves as an important intermediate in the production of pharmaceuticals and agrochemicals.
  • Material Science: This compound is utilized in developing polymeric materials due to its reactive functional groups.
  • Research

Studies on the interactions of 4-Chloro-3-fluorophenol with other compounds have shown:

  • Reactivity with Nucleophiles: The chlorine atom enhances its reactivity towards nucleophiles, making it useful in various synthetic pathways.
  • Influence on Biological Systems: Preliminary studies indicate potential interactions with biological targets, although more research is needed to fully understand its pharmacodynamics and toxicity profiles .

Several compounds share structural similarities with 4-Chloro-3-fluorophenol. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
4-Chloro-3-methylphenolC₇H₇ClOContains a methyl group instead of a fluorine atom.
3-Chloro-4-fluorophenolC₆H₄ClFOChlorine and fluorine at different positions.
2-Chloro-4-fluorophenolC₆H₄ClFODifferent substitution pattern affecting reactivity.

Uniqueness of 4-Chloro-3-fluorophenol:
The unique combination of chlorine and fluorine at specific positions on the aromatic ring gives 4-Chloro-3-fluorophenol distinct chemical properties not found in its analogs. This results in unique reactivity patterns and potential applications in specialized chemical syntheses .

4-Chloro-3-fluorophenol emerged as a significant compound in the evolution of halogenated phenols, which gained prominence in the mid-20th century for their applications in pharmaceuticals and agrochemicals. While the first organofluorine compounds were synthesized in the 19th century, systematic development of dihalogenated phenols accelerated post-World War II with advancements in fluorination techniques. The compound’s synthesis likely derives from methods involving diazotization followed by hydrolysis, as seen in related fluorophenol production processes.

Classification within Halogenated Phenols

4-Chloro-3-fluorophenol belongs to the dihalogenated phenol category, characterized by two distinct halogen substituents (chlorine and fluorine) on the aromatic ring. Its classification is critical for understanding reactivity and applications:

Classification ParameterDetails
Primary Functional GroupPhenolic hydroxyl group
Substituents4-Chloro and 3-fluoro
Molecular SymmetryAsymmetric distribution of substituents
Reactivity ProfileSusceptible to nucleophilic aromatic substitution due to electron-withdrawing halogens

This structural configuration influences its role as an intermediate in complex organic syntheses.

Nomenclature Systems and Identification

The compound’s identification relies on standardized nomenclature and physical properties:

IdentifierValue
IUPAC Name4-Chloro-3-fluorophenol
CAS Registry Number348-60-7
EC Number609-036-7
Molecular FormulaC₆H₄ClFO
Molecular Weight146.55 g/mol
SMILES NotationOc1ccc(Cl)c(F)c1
InChIKeyXLHYAEBESNFTCA-UHFFFAOYSA-N

These identifiers are consistent across regulatory databases and chemical repositories.

Global Regulatory Status

Regulatory oversight ensures safe handling and environmental compliance:

Regulatory FrameworkStatus
GHS ClassificationSkin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
TSCA InventoryListed (US)
REACH RegistrationNot explicitly restricted but subject to EU chemical safety assessments
Transport RegulationsUN 2811 (Toxic Solid, Organic)

No major restrictions are documented under Annex XVII to REACH, though handling precautions are mandated.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Chloro-3-fluorophenol

Dates

Modify: 2023-08-15

Explore Compound Types